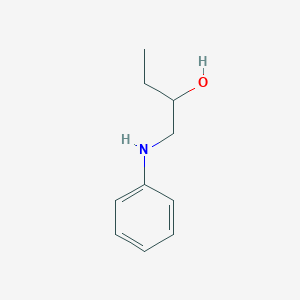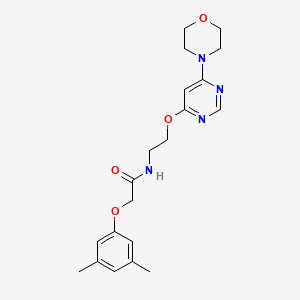
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a cyclopropylmethoxy group, a hydroxyethoxyethyl chain, and an isonicotinamide core, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide typically involves multiple steps:
-
Formation of the Cyclopropylmethoxy Intermediate
- Cyclopropylmethanol is reacted with a suitable halogenating agent (e.g., thionyl chloride) to form cyclopropylmethyl chloride.
- Cyclopropylmethyl chloride is then reacted with sodium methoxide to yield cyclopropylmethoxy methane.
-
Preparation of the Hydroxyethoxyethyl Intermediate
- Ethylene glycol is reacted with ethylene oxide in the presence of a base (e.g., potassium hydroxide) to form 2-(2-hydroxyethoxy)ethanol.
-
Coupling Reaction
- The cyclopropylmethoxy intermediate is reacted with isonicotinic acid chloride in the presence of a base (e.g., triethylamine) to form 2-(cyclopropylmethoxy)isonicotinic acid.
- The hydroxyethoxyethyl intermediate is then coupled with 2-(cyclopropylmethoxy)isonicotinic acid using a coupling reagent (e.g., N,N’-dicyclohexylcarbodiimide) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl chain can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the isonicotinamide core can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles (e.g., thiols, amines) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted products (e.g., thioethers, amines).
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting nicotinic acetylcholine receptors or other related pathways.
Pharmacology: It can be studied for its potential therapeutic effects, including anti-inflammatory, analgesic, or neuroprotective activities.
Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a probe to study biological processes involving nicotinic receptors or other related targets.
Wirkmechanismus
The mechanism of action of 2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide likely involves interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound may bind to these receptors, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, depending on the specific receptor subtype and tissue distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)nicotinamide: Similar structure but with a nicotinamide core instead of isonicotinamide.
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)pyridine: Similar structure but with a pyridine core instead of isonicotinamide.
Uniqueness
2-(cyclopropylmethoxy)-N-(2-(2-hydroxyethoxy)ethyl)isonicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropylmethoxy group and the hydroxyethoxyethyl chain, along with the isonicotinamide core, makes it a versatile compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)-N-[2-(2-hydroxyethoxy)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c17-6-8-19-7-5-16-14(18)12-3-4-15-13(9-12)20-10-11-1-2-11/h3-4,9,11,17H,1-2,5-8,10H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBHVSDNOXLEKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)NCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}pyridine-4-carboxamide](/img/structure/B2504449.png)


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)


![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)


![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)
![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)


